molecular formula C11H14O5 B8478958 4-(2-Hydroxyethoxy)-3,5-dimethoxybenzaldehyde

4-(2-Hydroxyethoxy)-3,5-dimethoxybenzaldehyde

Cat. No. B8478958
M. Wt: 226.23 g/mol
InChI Key: FFIFRDOLVXMDNW-UHFFFAOYSA-N
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Patent
US08883931B2

Procedure details

4-Hydroxy-3,5-dimethoxybenzaldehyde (4.99 g, 27.4 mmol), 2-iodoethanol (9.43 g, 54.8 mmol), and potassium carbonate (7.56 g, 27.4 mmol) are added to 50 ml of DMF and left with stirring at 80° C. under a stream of nitrogen for 24 h. After cooling to RT, about 200 ml of water are added to the solution, which is acidified with 10% strength HCl and then extracted with chloroform. After drying with magnesium sulfate, the solvent is removed by distillation and the solid is isolated. For further purification, the solid is purified by column chromatography (flash: ethyl acetate/n-hexane (1:1)).
Quantity
4.99 g
Type
reactant
Reaction Step One
Quantity
9.43 g
Type
reactant
Reaction Step One
Quantity
7.56 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:9]([O:10][CH3:11])=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][C:3]=1[O:12][CH3:13].I[CH2:15][CH2:16][OH:17].C(=O)([O-])[O-].[K+].[K+].Cl>O.CN(C=O)C>[OH:17][CH2:16][CH2:15][O:1][C:2]1[C:3]([O:12][CH3:13])=[CH:4][C:5]([CH:6]=[O:7])=[CH:8][C:9]=1[O:10][CH3:11] |f:2.3.4|

Inputs

Step One
Name
Quantity
4.99 g
Type
reactant
Smiles
OC1=C(C=C(C=O)C=C1OC)OC
Name
Quantity
9.43 g
Type
reactant
Smiles
ICCO
Name
Quantity
7.56 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
with stirring at 80° C. under a stream of nitrogen for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
left
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to RT
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying with magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent is removed by distillation
CUSTOM
Type
CUSTOM
Details
the solid is isolated
CUSTOM
Type
CUSTOM
Details
For further purification
CUSTOM
Type
CUSTOM
Details
the solid is purified by column chromatography (flash: ethyl acetate/n-hexane (1:1))

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
OCCOC1=C(C=C(C=O)C=C1OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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